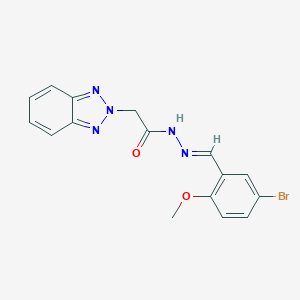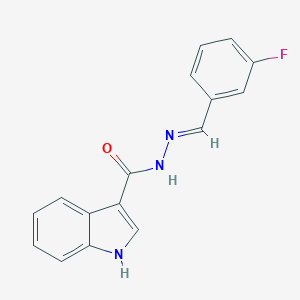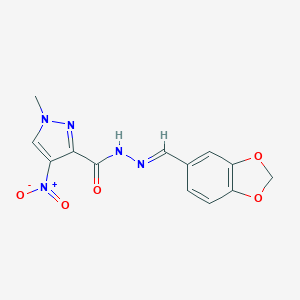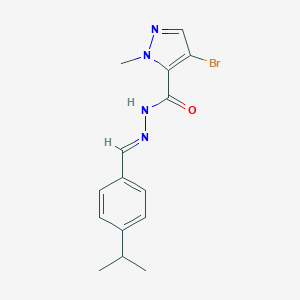
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through a cyclization reaction.
Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine to form the hydrazide intermediate.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反応の分析
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
科学的研究の応用
2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV absorber.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group
特性
分子式 |
C16H14BrN5O2 |
|---|---|
分子量 |
388.22 g/mol |
IUPAC名 |
2-(benzotriazol-2-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-19-16(23)10-22-20-13-4-2-3-5-14(13)21-22/h2-9H,10H2,1H3,(H,19,23)/b18-9+ |
InChIキー |
FTPKHOKGDUYRHD-GIJQJNRQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B336180.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B336181.png)
![Ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B336182.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B336183.png)

![6-Amino-3-methyl-4-(2,4,6-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B336185.png)

![N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B336187.png)

![1,7,8,9,10,10-Hexachloro-4-(2-ethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B336197.png)

![2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336199.png)
![2-(benzotriazol-2-yl)-N'-[(Z)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B336200.png)

